molecular formula C23H19NO4S B375178 N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide CAS No. 791786-23-7

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

Cat. No.: B375178
CAS No.: 791786-23-7
M. Wt: 405.5g/mol
InChI Key: NMOBFGQRFZOETM-UHFFFAOYSA-N
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Description

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is a complex organic compound with the molecular formula C23H19NO4S and a molecular weight of 405.47 g/mol This compound is characterized by the presence of a mesityl group attached to the nitrogen atom of the sulfonamide moiety, along with a 9,10-dioxo-9,10-dihydroanthracene core structure

Scientific Research Applications

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

While the exact mechanism of action is not specified in the search results, the compound’s potential for metal-catalyzed C-H bond functionalization reactions suggests that it may play a role in facilitating these types of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with mesitylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
  • N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the mesityl group enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOBFGQRFZOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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